molecular formula C12H11NO3 B1335088 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid CAS No. 64880-80-4

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid

Cat. No.: B1335088
CAS No.: 64880-80-4
M. Wt: 217.22 g/mol
InChI Key: RDABDYFOWPWVIC-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Mechanism of Action

Target of Action

Quinoline compounds have been known to interact with various biological targets, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been reported to have versatile applications in synthetic organic chemistry . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the functional groups present in the compound.

Biochemical Pathways

Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . The affected pathways and their downstream effects would depend on the specific biological target that the compound interacts with.

Result of Action

Quinoline derivatives have been reported to have potential biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its biological target.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and keto group at the 2-position contribute to its reactivity and potential therapeutic applications .

Biological Activity

3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.

1. Chemical Structure and Synthesis

The compound features a quinoline core with specific functional groups that contribute to its biological activity. The synthesis typically involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate under basic conditions, followed by oxidation steps to yield the final product. This method allows for the introduction of various substituents, enhancing the compound's reactivity and biological properties.

Synthesis Overview

StepReagentsConditionsYield
Cyclization2-Aminobenzophenone, Ethyl AcetoacetateBase, HeatHigh
OxidationCommon oxidizing agents (e.g., KMnO4)VariesModerate

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

  • Mechanism of Action : The compound likely exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to other quinolone derivatives . This mechanism disrupts DNA replication and transcription processes.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties, particularly against RNA viruses. It has been evaluated for its potential to inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its ability to modulate signaling pathways involved in cell survival and proliferation suggests potential therapeutic applications in oncology.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the quinoline ring can enhance or diminish its efficacy:

Modification PositionEffect on Activity
3-position (Ethyl)Enhances lipophilicity and membrane penetration
2-position (Keto)Critical for DNA interaction and enzyme inhibition
4-position (Carboxylic Acid)Influences solubility and bioavailability

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound, against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating significant antibacterial potential .

Case Study 2: Anticancer Screening

In a recent investigation, the compound was tested against various cancer cell lines, including colon adenocarcinoma. It exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

5. Conclusion

This compound is a versatile compound with promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms of action and structure modifications could lead to the development of new therapeutic agents.

Properties

IUPAC Name

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABDYFOWPWVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389703
Record name ST072416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64880-80-4
Record name ST072416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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